molecular formula C14H20ClN5O2 B1662551 Hidrocloruro de etazolate CAS No. 35838-58-5

Hidrocloruro de etazolate

Número de catálogo: B1662551
Número CAS: 35838-58-5
Peso molecular: 325.79 g/mol
Clave InChI: GQJUGJHJUZSJLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Trials

A pivotal clinical trial evaluated the safety and tolerability of etazolate in patients with mild to moderate Alzheimer's disease. The study was a randomized, double-blind, placebo-controlled trial involving 159 participants who received either etazolate (40 or 80 mg twice daily) or placebo over three months. While the primary objective was to assess safety, secondary endpoints included cognitive function and daily living activities. The results indicated that etazolate was generally well tolerated, although significant efficacy data were inconclusive due to the study's design limitations .

Neuroprotective Effects

Etazolate has demonstrated neuroprotective properties in preclinical studies. For instance, it has been shown to protect rat cortical neurons from amyloid-beta-induced toxicity in a dose-dependent manner. This protective effect is mediated through GABA(A) receptor signaling, highlighting its potential as a therapeutic agent in neurodegenerative conditions beyond Alzheimer's .

Anxiolytic and Antidepressant Activity

Research indicates that etazolate may possess anxiolytic and antidepressant effects, suggesting potential applications in managing conditions such as post-traumatic stress disorder (PTSD). Its ability to modulate GABA-A receptors could play a crucial role in alleviating anxiety and depressive symptoms .

Combination Therapies

Recent studies have explored the synergistic effects of combining etazolate with other compounds. For example, combining etazolate with NR2B negative allosteric modulators has shown enhanced therapeutic effects in treating Alzheimer's disease models. This combination approach may lead to improved outcomes by targeting multiple pathways involved in neurodegeneration .

Summary of Clinical Findings

Study Population Dosage Duration Findings
EHT0202 Phase IIA Trial159 AD patients40 or 80 mg bid3 monthsSafe and well tolerated; inconclusive efficacy
Neuroprotective StudyRat cortical neuronsVaries (20 nM - 2 µM)In vitroProtects against Aβ toxicity via GABA(A) signaling
Combination Therapy StudyAlzheimer's modelsCombination with NR2B modulatorsVariesEnhanced effects compared to single agents

Mecanismo De Acción

El Hidrococloruro de Etazolato ejerce sus efectos a través de múltiples mecanismos:

Análisis Bioquímico

Biochemical Properties

Etazolate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor at the barbiturate binding site, enhancing the receptor’s response to gamma-aminobutyric acid . Additionally, etazolate hydrochloride functions as an adenosine antagonist, particularly affecting the A1 and A2 subtypes . It also inhibits phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate, thereby increasing the levels of cyclic adenosine monophosphate within cells .

Cellular Effects

Etazolate hydrochloride influences various cellular processes and functions. In neuronal cells, it has been shown to induce the production of soluble amyloid precursor protein alpha through the stimulation of the alpha-secretase pathway . This neuroprotective effect is associated with the modulation of the gamma-aminobutyric acid A receptor . Additionally, etazolate hydrochloride modulates the release of inflammatory mediators through cyclic adenosine monophosphate-dependent and independent mechanisms . It has also been observed to exert neuroprotective effects against amyloid-beta toxicity, which is relevant in the context of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of etazolate hydrochloride involves several pathways. As a positive allosteric modulator of the gamma-aminobutyric acid A receptor, it enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission . As an adenosine antagonist, etazolate hydrochloride blocks the action of adenosine at the A1 and A2 receptors, which can influence various physiological processes . Furthermore, by inhibiting phosphodiesterase-4, etazolate hydrochloride increases the levels of cyclic adenosine monophosphate, which can affect numerous cellular functions, including gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of etazolate hydrochloride have been observed to change over time. The compound has shown stability under various conditions, maintaining its pharmacological activity over extended periods . Long-term studies have indicated that etazolate hydrochloride can exert sustained neuroprotective effects, particularly in models of Alzheimer’s disease . Additionally, its ability to modulate inflammatory responses has been observed to persist over time .

Dosage Effects in Animal Models

The effects of etazolate hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic and neuroprotective effects without significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and gastrointestinal disturbances . The therapeutic window for etazolate hydrochloride is relatively wide, allowing for effective dosing with minimal side effects .

Metabolic Pathways

Etazolate hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The inhibition of phosphodiesterase-4 by etazolate hydrochloride leads to increased levels of cyclic adenosine monophosphate, which can influence metabolic flux and the levels of various metabolites within cells . Additionally, its interaction with the gamma-aminobutyric acid A receptor and adenosine receptors can affect the overall metabolic state of cells .

Transport and Distribution

Etazolate hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, etazolate hydrochloride interacts with specific transporters and binding proteins that facilitate its distribution to target sites . Its localization within the brain and other tissues is crucial for its pharmacological activity .

Subcellular Localization

The subcellular localization of etazolate hydrochloride is essential for its activity and function. It is primarily localized within the cytoplasm, where it interacts with its target receptors and enzymes . The compound’s ability to modulate the gamma-aminobutyric acid A receptor and inhibit phosphodiesterase-4 is dependent on its localization within specific cellular compartments . Additionally, etazolate hydrochloride may undergo post-translational modifications that influence its targeting to specific organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Hidrococloruro de Etazolato implica la reacción del 1-etil-4-hidrazinil-1H-pirazolo[3,4-b]piridina-5-carboxilato de etilo con hidrazina isopropilidenica en condiciones específicas. La reacción generalmente tiene lugar en un solvente orgánico como etanol o metanol, con la adición de ácido clorhídrico para formar la sal de clorhidrato .

Métodos de Producción Industrial

La producción industrial del Hidrococloruro de Etazolato sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores grandes y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante cristalización u otras técnicas de separación para obtener el compuesto de grado farmacéutico deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Hidrococloruro de Etazolato experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

El Hidrococloruro de Etazolato es único debido a sus efectos combinados en los receptores GABA A, los receptores de adenosina y la inhibición de la fosfodiesterasa. Este enfoque multidiana lo convierte en un candidato prometedor para el tratamiento de trastornos neurológicos complejos .

Actividad Biológica

Etazolate hydrochloride (EHT0202) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant research studies.

Etazolate hydrochloride exhibits multiple mechanisms that contribute to its biological activity:

  • GABA-A Receptor Modulation : Etazolate acts as a selective positive modulator of GABA-A receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This modulation may lead to anxiolytic and antidepressant effects, making it a candidate for treating anxiety disorders and depression .
  • Phosphodiesterase-4 (PDE-4) Inhibition : It selectively inhibits PDE-4, an enzyme that breaks down cyclic AMP (cAMP), thereby enhancing cAMP signaling. This action is particularly relevant in inflammatory responses and neuroprotection .
  • Alpha-Secretase Pathway Activation : Etazolate has been shown to increase alpha-secretase activity, leading to the production of soluble amyloid precursor protein alpha (sAPPα). This pathway is significant because it reduces the formation of amyloid-beta plaques, which are associated with Alzheimer's pathology .

Phase IIA Clinical Trial

A pivotal Phase IIA clinical trial evaluated the safety and tolerability of etazolate hydrochloride in patients with mild to moderate Alzheimer's Disease. The study involved 159 participants who received either etazolate (40 mg or 80 mg twice daily) or a placebo for three months. Key findings include:

  • Safety and Tolerability : Etazolate was generally well tolerated with a dose-dependent increase in early withdrawal rates and central nervous system-related adverse events. However, no significant differences in cognitive function were observed between treatment groups, likely due to the study's design not being powered for efficacy .
  • Secondary Endpoints : Although primary endpoints focused on safety, secondary measures included assessments of cognitive function and daily living activities. The results suggested potential symptomatic benefits that warrant further investigation in larger cohorts .

Neuroprotective Effects

In vitro studies have demonstrated that etazolate protects rat cortical neurons against amyloid-beta-induced toxicity at concentrations as low as 0.2 μM. This neuroprotection is mediated through GABA-A receptor signaling and involves stimulation of the alpha-secretase pathway, leading to increased sAPPα levels .

Genotoxicity and Cytotoxicity Assessments

Research has also evaluated the genotoxicity and cytotoxicity of etazolate. In various models, including animal studies, etazolate has shown promising results in mitigating behavioral deficits associated with neurodegenerative conditions .

Summary of Key Findings

Study Type Findings Implications
Phase IIA TrialSafe and well tolerated; no significant cognitive differencesSupports further development for Alzheimer's treatment
In Vitro StudiesNeuroprotective against Aβ toxicity; increases sAPPαPotential for disease-modifying effects
Genotoxicity StudiesNo significant genotoxic effects observedSuggests safety for long-term use

Propiedades

IUPAC Name

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJUGJHJUZSJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045767
Record name Etazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35838-58-5
Record name Etazolate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etazolate hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etazolate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETAZOLATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etazolate hydrochloride
Reactant of Route 2
Etazolate hydrochloride
Reactant of Route 3
Reactant of Route 3
Etazolate hydrochloride
Reactant of Route 4
Etazolate hydrochloride
Reactant of Route 5
Etazolate hydrochloride
Reactant of Route 6
Etazolate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.